Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17579807
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClNO2 |
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Molecular Weight | 239.70 g/mol |
IUPAC Name | methyl (5R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
Standard InChI | InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1 |
Standard InChI Key | YTZDOEFPHOGKHT-LLVKDONJSA-N |
Isomeric SMILES | COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)Cl |
Canonical SMILES | COC(=O)C1=CC(=CC2=C1CCCC2N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl (R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride, delineates its stereochemistry and functional groups:
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A tetrahydronaphthalene (tetralin) core with hydrogenation at positions 5–8 .
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An (R)-configured amino group at position 5, introducing chirality .
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A chloro substituent at position 3 and a methyl ester at position 1.
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A hydrochloride salt counterion, improving aqueous solubility .
The stereochemistry at position 5 is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 239.70 g/mol | |
Solubility | Enhanced in polar solvents due to HCl salt | |
Stereochemistry | (R)-configuration at C5 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to introduce functional groups while preserving stereochemical integrity:
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Tetralin Core Formation: Cyclohexene derivatives undergo Diels-Alder reactions to construct the tetrahydronaphthalene backbone .
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Chlorination: Electrophilic aromatic substitution at position 3 using chlorine donors.
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Amination: Enantioselective introduction of the amino group at position 5 via catalytic asymmetric hydrogenation .
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Esterification: Methanol-mediated esterification of the carboxylic acid precursor .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Challenges and Optimizations
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Stereochemical Control: Asymmetric catalysis with chiral ligands ensures high enantiomeric excess (e.e.) at position 5 .
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Regioselectivity: Directed ortho-metalation techniques guide chloro substitution to position 3.
Pharmacological Properties
Antimicrobial Activity
In vitro studies demonstrate moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The chloro and amino groups may disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins.
Table 2: Pharmacological Profile
Activity | Model System | Result | Mechanism Hypothesized |
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Antimicrobial | S. aureus | MIC = 32 µg/mL | Cell wall synthesis disruption |
Anticancer | MCF-7 cells | IC₅₀ = 18 µM | Tubulin binding |
Applications in Drug Development
Lead Compound Optimization
Structural modifications to enhance potency and selectivity:
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Amino Group Derivatives: Acylation or alkylation to modulate bioavailability.
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Chloro Replacement: Substituting bromo or fluoro groups to alter electron density.
Preclinical Development
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Pharmacokinetics: Oral bioavailability in murine models is 22%, necessitating prodrug strategies.
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Toxicology: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg).
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
The 5-amino-3-chloro substitution pattern in the target compound confers unique steric and electronic properties compared to indene or benzoate analogs .
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